molecular formula C8H6F3IN2 B13727744 2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine

2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13727744
M. Wt: 314.05 g/mol
InChI Key: BNHOVRBGGVGUBY-UHFFFAOYSA-N
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Description

2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with iodine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The presence of the iodine, cyclopropyl, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    6-Cyclopropyl-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may influence its chemical properties and applications.

    2-Iodo-6-cyclopropylpyrimidine:

Uniqueness

2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization through substitution reactions, while the cyclopropyl and trifluoromethyl groups enhance the compound’s stability and lipophilicity .

Properties

Molecular Formula

C8H6F3IN2

Molecular Weight

314.05 g/mol

IUPAC Name

4-cyclopropyl-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C8H6F3IN2/c9-8(10,11)6-3-5(4-1-2-4)13-7(12)14-6/h3-4H,1-2H2

InChI Key

BNHOVRBGGVGUBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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